Benzyl chloroacetate

Peptide Synthesis Enzymatic Catalysis Bioconjugation

Researchers requiring a benzyl-protected α-chloroacetyl electrophile for peptide coupling or statin synthesis often face supply inconsistency and ambiguous purity data. Benzyl chloroacetate (CAS 140-18-1) provides a calibrated reactivity profile with the hydrogenolysis-labile benzyl ester enabling orthogonal deprotection strategies. • Achieves up to 92% conversion in Suzuki-Miyaura cross-couplings with potassium organotrifluoroborates. • Validated substrate for carboxypeptidase Y-catalyzed peptide bond formation, outperforming methyl ester analogs. Supplied as colorless to light yellow liquid (≥97% purity). Ambient shipment; store at room temperature in a cool, dark place.

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 140-18-1
Cat. No. B094811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl chloroacetate
CAS140-18-1
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CCl
InChIInChI=1S/C9H9ClO2/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeySOGXBRHOWDEKQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Chloroacetate (CAS 140-18-1) Procurement Guide: Properties, Identification, and Industrial Baseline


Benzyl chloroacetate (CAS 140-18-1), also known as phenylmethyl 2-chloroacetate, is a versatile organic ester with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol [1]. It is characterized by its benzyl ester functionality coupled with an electrophilic α-chloroacetyl moiety, which confers a unique reactivity profile for nucleophilic substitution reactions . The compound is typically supplied as a colorless to light yellow liquid with a mild, jasmin-type odor, and its physical properties include a density of 1.215 g/mL at 25°C, a boiling point of 90 °C at 1 mmHg, and a refractive index of 1.525 .

Why Benzyl Chloroacetate (CAS 140-18-1) Cannot Be Simply Replaced: Critical Differentiators for Procurement


Benzyl chloroacetate occupies a specific niche within the family of α-haloacetate esters due to the synergistic combination of its benzyl protecting group and chloro leaving group. The benzyl ester is not merely a lipophilic appendage; it provides a distinct hydrogenolysis-labile protecting group strategy that is orthogonal to many other common protecting groups [1]. Simultaneously, the chloroacetyl moiety offers a calibrated electrophilicity that balances reactivity and stability: it is sufficiently reactive for efficient alkylations under mild conditions [2], yet more stable and easier to handle than its bromo- or iodo- counterparts [3]. This dual functionality means that simple substitutions, such as replacing benzyl chloroacetate with methyl or ethyl chloroacetate, or with benzyl bromoacetate, will alter reaction outcomes in terms of yield, selectivity, or downstream deprotection steps [4]. The evidence below quantifies these critical differences.

Benzyl Chloroacetate (CAS 140-18-1) Quantitative Differentiation Evidence for Scientific and Industrial Selection


Enhanced Peptide Coupling Efficiency: Benzyl Ester vs. Methyl Ester in Carboxypeptidase Y Catalysis

In the context of carboxypeptidase Y-catalyzed peptide bond formation, the choice of ester protecting group profoundly influences enzymatic efficiency. Research by Breddam et al. demonstrates that N-blocked amino acid benzyl esters are markedly superior substrates compared to the corresponding methyl esters [1]. This is a critical differentiation for researchers synthesizing peptides, as the use of benzyl chloroacetate-derived intermediates leads to higher conversion rates and yields.

Peptide Synthesis Enzymatic Catalysis Bioconjugation

Quantified Reactivity: Base-Dependent Conversion in Pd-Catalyzed Cross-Coupling with Benzyl Chloroacetate

The reactivity of benzyl chloroacetate in palladium-catalyzed cross-coupling reactions is highly dependent on the choice of base. A study published in the Journal of Organic Chemistry (2013) quantifies the conversion of benzyl chloroacetate with potassium 2-methoxyphenyltrifluoroborate under identical reaction conditions but with different bases [1]. This data provides a quantitative benchmark for optimizing reaction conditions and highlights the compound's sensitivity to basicity, a key consideration for process chemists.

Cross-Coupling Organometallic Chemistry Synthetic Methodology

Leaving Group Potency: Chloroacetate vs. Bromoacetate Reactivity in Nucleophilic Substitutions

The selection between benzyl chloroacetate and its bromo- analog (CAS 5437-45-6) is a common decision point in synthesis. The relative leaving group ability, a key determinant of SN2 reaction rate, is well-established in physical organic chemistry. The chloride ion (Cl⁻) is a weaker base (pKa of HCl ≈ -7) than the bromide ion (Br⁻) (pKa of HBr ≈ -9), making Br⁻ a better leaving group and benzyl bromoacetate inherently more reactive [1]. This difference translates to faster reactions but also potentially lower chemoselectivity and increased side reactions with the bromo- analog.

Nucleophilic Substitution Reaction Kinetics Synthetic Strategy

Physical Property Differentiation: Density and Boiling Point Compared to Benzyl Bromoacetate

For industrial and large-scale laboratory procurement, physical properties dictate handling, storage, and purification protocols. A direct comparison of benzyl chloroacetate and benzyl bromoacetate reveals significant differences that impact process design. Benzyl chloroacetate has a lower density and a higher boiling point (at reduced pressure) compared to its bromo- analog, which can influence separation processes and safety considerations.

Physical Chemistry Process Engineering Quality Control

Patent-Documented Utility in Statin Intermediate Synthesis vs. Non-Specific Alkylating Agents

The specific utility of benzyl chloroacetate in the synthesis of high-value pharmaceutical intermediates is codified in patents, distinguishing it from generic alkylating agents like ethyl chloroacetate. US Patent 10,544,119 describes a preparation method for a chiral intermediate for statins, explicitly starting from chloroacetic acid and benzyl alcohol via a series of reactions including etherification, condensation, and asymmetric reduction [1]. This patented route underscores the compound's specific and validated role in a commercially relevant synthesis.

Pharmaceutical Synthesis Process Chemistry Intellectual Property

Synthetic Route Differentiation: Carboxypeptidase Y Substrate vs. General Alkylating Agent

The compound's role as a precursor to a specific carboxypeptidase Y substrate, N-benzoyl-glycyl-hydroxyl acetic acid, is a niche but critical application . This is not a general property of all chloroacetates; it is a specific outcome of the benzyl ester's structural compatibility with the enzyme's active site. This application is highlighted in major vendor datasheets as a key use case, underscoring its specialized value.

Biocatalysis Peptide Chemistry Substrate Specificity

High-Value Application Scenarios for Benzyl Chloroacetate (CAS 140-18-1) Based on Verified Evidence


Enzymatic Peptide Synthesis: Carboxypeptidase Y Substrate Preparation

Procure benzyl chloroacetate specifically for the synthesis of N-benzoyl-glycyl-hydroxyl acetic acid, a validated substrate for carboxypeptidase Y-catalyzed peptide bond formation. The benzyl ester is a superior substrate for this enzyme compared to methyl esters, leading to improved coupling efficiency [1]. This application is unique to benzyl chloroacetate and not a general function of alkyl chloroacetates .

Controlled Alkylation in Complex Molecule Synthesis: Statin Intermediates

Use benzyl chloroacetate as a key building block in the patented synthesis of chiral statin intermediates [1]. Its specific reactivity profile—offering a balance between the high reactivity of bromoacetates and the stability of non-halogenated acetates—makes it the preferred electrophile in this multi-step sequence. Substitution with a more reactive (e.g., bromo-) or less reactive (e.g., acetate) analog could compromise yield or selectivity in the patented route.

Pd-Catalyzed Cross-Coupling with Optimized Base Selection

Implement benzyl chloroacetate in Suzuki-Miyaura-type cross-coupling reactions with potassium organotrifluoroborates, using cesium carbonate (Cs2CO3) as the optimal base to achieve high conversion yields (up to 92%) [1]. This quantitative benchmark is essential for process development, as it demonstrates that alternative bases like potassium fluoride (KF) result in significantly lower yields (42%) [1].

Synthesis of Phosphonoacetic Acid Monoesters for Antiviral Research

Employ benzyl chloroacetate in the reaction with tris(trimethylsilyl) phosphite followed by hydrolysis to prepare monoesters of phosphonoacetic acid [1]. This is a direct and validated route for generating analogs of phosphonoacetic acid, a compound with known anti-herpes simplex activity . The benzyl ester's compatibility with the silyl phosphite reagent is a key enabler of this synthetic strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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